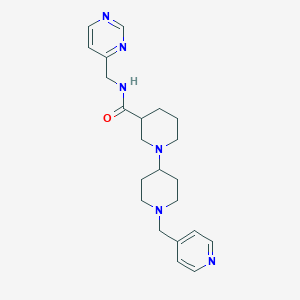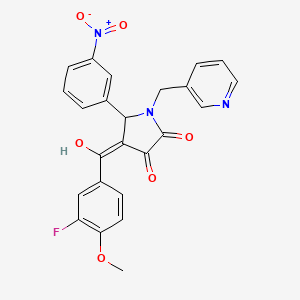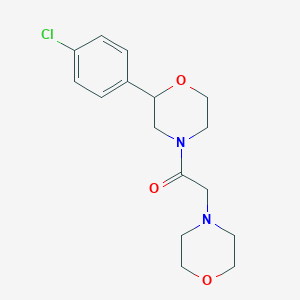![molecular formula C13H21N3O2S B5321903 4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5321903.png)
4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of this receptor has been shown to enhance synaptic plasticity, improve cognitive function, and reduce inflammation. This compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of neurological and psychiatric disorders. This compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate. Additionally, this compound has been shown to have analgesic effects and may be useful in the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide is its selectivity for the α7 nAChR. This allows for more targeted and specific effects, reducing the potential for off-target effects and toxicity. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are many potential future directions for research on 4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to determine the optimal dose and treatment duration for these conditions. Additionally, this compound may have potential applications in the treatment of pain, addiction, and depression. Further studies are needed to determine the safety and efficacy of this compound in these contexts. Finally, this compound may have potential applications in the field of neuroprotection, where it may be useful in preventing or reducing neuronal damage in various neurological disorders.
Synthesis Methods
The synthesis of 4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide involves the reaction of N-methylbenzenesulfonamide with 3-pyrrolidinylmethylamine hydrochloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the pure compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been studied for its potential use in the treatment of pain, addiction, and depression.
properties
IUPAC Name |
4-[[3-(aminomethyl)pyrrolidin-1-yl]methyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-15-19(17,18)13-4-2-11(3-5-13)9-16-7-6-12(8-14)10-16/h2-5,12,15H,6-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZQISBQRQIZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CN2CCC(C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5321825.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5321833.png)

![5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5321841.png)
![2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5321848.png)
![4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321867.png)
![6-{4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}pyridine-2-carbonitrile](/img/structure/B5321870.png)

![6-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5321873.png)
![1-[(4-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321885.png)
![2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5321893.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5321900.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5321928.png)
